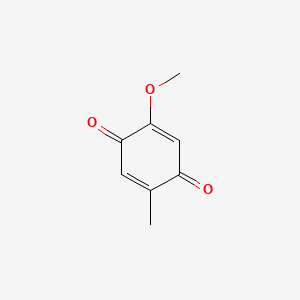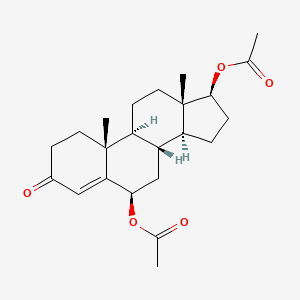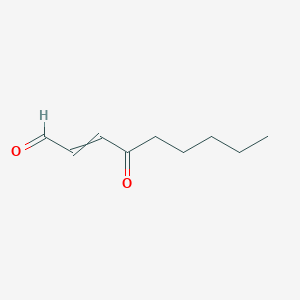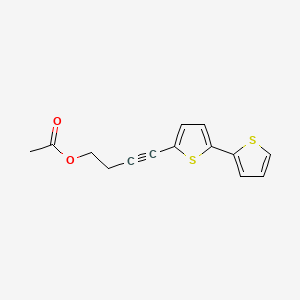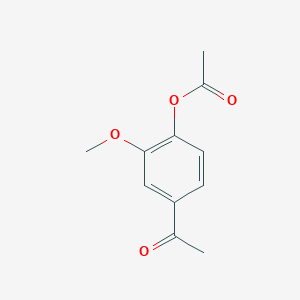
4-Acetyl-2-methoxyphenyl acetate
Übersicht
Beschreibung
4-Acetyl-2-methoxyphenyl acetate is an acetate ester that is phenylacetate substituted by an acetyl group at position 4 and a methoxy group at position 2 respectively . It is a member of acetophenones, a monomethoxybenzene, and a member of phenyl acetates .
Molecular Structure Analysis
The molecular formula of 4-Acetyl-2-methoxyphenyl acetate is C11H12O4 . Its molecular weight is 208.2106 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-2-methoxyphenyl acetate include a molecular weight of 208.21 . The compound has a density of 1.14g/cm3 . Its boiling point is 294.7ºC at 760 mmHg . The melting point is 54-57ºC (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
4-Acetyl-2-methoxyphenyl acetate: is used in the synthesis of various pharmaceutical compounds due to its acetoxy and methoxy functional groups. These groups are pivotal in the formation of ester and ether linkages, which are commonly found in a wide range of therapeutic agents .
Material Science Research
In material science, this compound serves as a precursor for developing new materials with potential applications in organic electronics and photonics. Its molecular structure allows for the modification of physical properties, such as thermal stability and electrical conductivity .
Chemical Synthesis
The compound is involved in chemical synthesis processes, particularly in the formation of complex organic molecules. It acts as an intermediate in the synthesis of larger, more complex structures that are used in various chemical industries .
Catalysis
4-Acetyl-2-methoxyphenyl acetate: can be used as a catalyst or a catalytic agent in various chemical reactions. Its structure allows it to facilitate the acceleration of chemical processes, which is crucial in industrial chemistry for the efficient production of chemicals .
Chromatography
In analytical chemistry, especially chromatography, this compound can be used as a standard or reference material due to its well-defined physical and chemical properties. It helps in the identification and quantification of substances in a mixture .
Photodynamic Therapy
The compound’s derivatives are explored for their potential use in photodynamic therapy (PDT) for treating cancers. The acetoxy and methoxy groups can be modified to enhance the compound’s interaction with light and oxygen, which is essential in PDT .
Safety and Hazards
The safety information available indicates that 4-Acetyl-2-methoxyphenyl acetate has several hazard statements: H302, H315, H319, H332, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Acetyl groups are commonly used in oligonucleotide synthesis for protection of n4 in cytosine and n6 in adenine nucleic bases .
Mode of Action
Acetals, which are similar to this compound, are known for their stability and lack of reactivity in neutral to strongly basic environments . They can serve as excellent protective groups when irreversible addition reactions must be prevented .
Biochemical Pathways
Acetyl groups are known to play a crucial role in various biochemical pathways, including the citric acid cycle . In this cycle, acetyl-CoA, an activated carrier of two carbon units, is the entry point to cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow powder or crystals .
Result of Action
Acetyl groups are known to play a crucial role in various biochemical reactions, including the activation of certain nucleic bases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxyphenyl acetate. For instance, the compound is recommended to be stored in a dry environment at room temperature .
Eigenschaften
IUPAC Name |
(4-acetyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAEUQDYWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334673 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-methoxyphenyl acetate | |
CAS RN |
54771-60-7 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)




